molecular formula C15H12N2O3 B063329 5-Benzyloxy-1H-indazole-3-carboxylic acid CAS No. 177941-16-1

5-Benzyloxy-1H-indazole-3-carboxylic acid

Cat. No. B063329
CAS RN: 177941-16-1
M. Wt: 268.27 g/mol
InChI Key: NQAATCGJMPDXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid and its derivatives involves multiple steps, including the benzylation of indazole precursors. Corsi et al. (1976) describe the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids, highlighting the versatility of substituents in the indazole ring system for generating a wide array of derivatives (Corsi et al., 1976). Furthermore, Uhlmann et al. (1997) detail a methodology for selective benzylation leading to the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, demonstrating the strategic functionalization of similar heterocyclic compounds (Uhlmann et al., 1997).

Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-1H-indazole-3-carboxylic acid is characterized by its indazole core, substituted at the N-1 position with a benzyloxy group and at the C-3 position with a carboxylic acid moiety. This structural configuration is pivotal for its chemical behavior and reactivity. The detailed analysis of its structure, including X-ray crystallography and NMR studies, provides insights into the compound's conformational preferences and electronic properties.

Chemical Reactions and Properties

5-Benzyloxy-1H-indazole-3-carboxylic acid participates in a variety of chemical reactions, owing to the reactive sites present in its structure. It can undergo nucleophilic substitution reactions, cycloadditions, and esterification under different conditions. Iranpoor et al. (2010) discuss the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols, illustrating the compound's reactivity towards ester formation under specific conditions (Iranpoor et al., 2010).

Scientific Research Applications

Antispermatogenic Agents

  • Research Context : Some derivatives of 1-benzylindazole-3-carboxylic acids, including 5-Benzyloxy-1H-indazole-3-carboxylic acid, have been studied for their effects on testicular weight and spermatogenesis inhibition. Specifically, compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have shown potent antispermatogenic activity (Corsi & Palazzo, 1976).

Synthesis of Substituted Triazoles

  • Research Context : The synthesis of 5-substituted 1-Hydroxy-1,2,3-triazoles involves 1-(Benzyloxy)-1,2,3-triazole, which is closely related to 5-Benzyloxy-1H-indazole-3-carboxylic acid. This synthesis allows the introduction of various substituents, demonstrating the compound's versatility in creating diverse derivatives (Uhlmann et al., 1997).

Synthesis of Novel Indazole Derivatives

  • Research Context : A novel series of 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole has been synthesized from 1H-indazole-3-carboxylic acid, showcasing the potential of derivatives like 5-Benzyloxy-1H-indazole-3-carboxylic acid in creating new compounds with potential applications in various domains (Raut et al., 2019).

Antioxidant Properties

  • Research Context : Certain derivatives of 1H-indazole-3-carboxylic acid exhibit notable antioxidant properties, indicating the potential of 5-Benzyloxy-1H-indazole-3-carboxylic acid in the development of antioxidant compounds (Dovbnya et al., 2022).

Antiallergic Activity

  • Research Context : Derivatives of 1H-indazole-3-carboxylic acid have been studied for their antiallergic activities, suggesting potential applications in allergy treatment and understanding of allergic responses (Buckle et al., 1983).

Novel Synthesis Routes

  • Research Context : Innovative synthesis routes for compounds like 4-(Benzyloxy)-1H-indazole have been developed, highlighting the compound's importance in synthetic chemistry and its potential for diverse applications (Tang Yan-feng, 2012).

Safety and Hazards

The safety information for 5-Benzyloxy-1H-indazole-3-carboxylic acid is available in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-phenylmethoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAATCGJMPDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626548
Record name 5-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177941-16-1
Record name 5-(Benzyloxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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